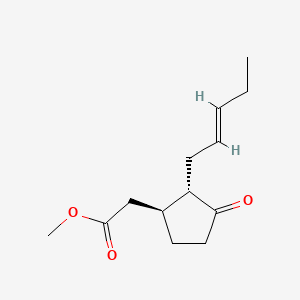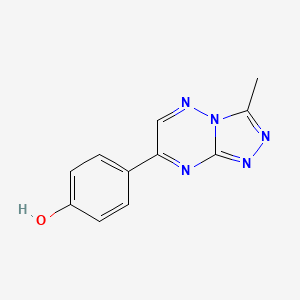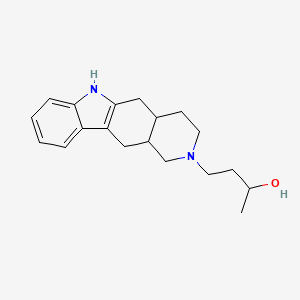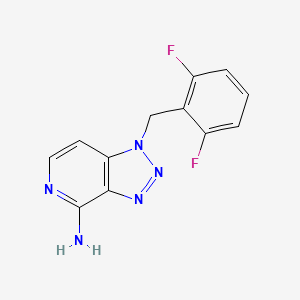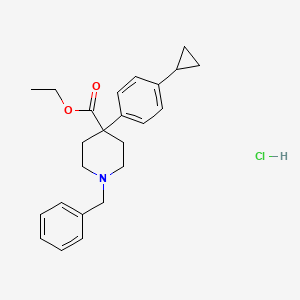
4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the cyclopropylphenyl and phenylmethyl groups. The final step involves esterification and conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylmethyl group.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or antipsychotic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and aromatic groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
相似化合物的比较
Similar Compounds
4-Piperidinecarboxylic acid derivatives: These compounds share the piperidine core structure and may have similar pharmacological activities.
Cyclopropylphenyl derivatives: Compounds with the cyclopropylphenyl group may exhibit similar chemical reactivity and biological effects.
Phenylmethyl derivatives: These compounds are known for their diverse applications in medicinal chemistry.
Uniqueness
The uniqueness of 4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride lies in its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
130820-41-6 |
|---|---|
分子式 |
C24H30ClNO2 |
分子量 |
400.0 g/mol |
IUPAC 名称 |
ethyl 1-benzyl-4-(4-cyclopropylphenyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H29NO2.ClH/c1-2-27-23(26)24(22-12-10-21(11-13-22)20-8-9-20)14-16-25(17-15-24)18-19-6-4-3-5-7-19;/h3-7,10-13,20H,2,8-9,14-18H2,1H3;1H |
InChI 键 |
DDWBXKNVHNZGOS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)C4CC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


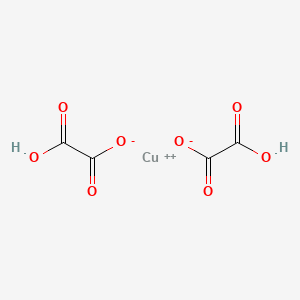

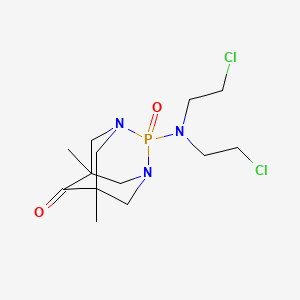

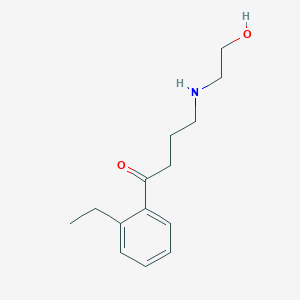
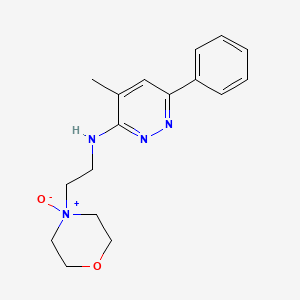
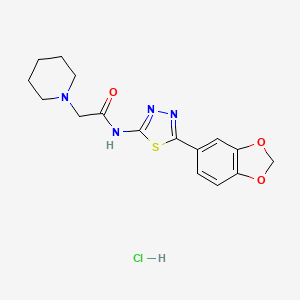

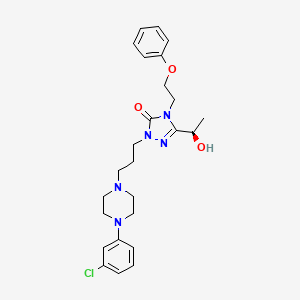
![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)
